REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([CH3:10])[N:3]=1.C(O)=[O:12].[H][H]>[Ni].O>[NH2:1][C:2]1[C:7]([CH:8]=[O:12])=[CH:6][N:5]=[C:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C#N)C
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate is treated with 47.5 ml of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in hot water
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Neutralization of the filtrate with concentrated ammonium hydroxide precipitates the product which
|
Type
|
FILTRATION
|
Details
|
is then collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |